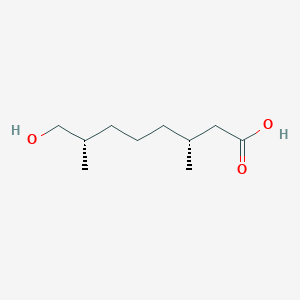

3R,7S-Dimethyl-8-hydroxyoctanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H20O3 |

|---|---|

Molekulargewicht |

188.26 g/mol |

IUPAC-Name |

(3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |

InChI-Schlüssel |

FSNDRLKGWHCTQC-BDAKNGLRSA-N |

Isomerische SMILES |

C[C@H](CCC[C@H](C)CO)CC(=O)O |

Kanonische SMILES |

CC(CCCC(C)CO)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:

Hydroxylation: Introduction of a hydroxyl group (-OH) to the precursor molecule.

Methylation: Addition of methyl groups (-CH₃) to specific positions on the carbon chain.

Oxidation: Conversion of alcohol groups to carboxylic acids.

Analyse Chemischer Reaktionen

Stability and Reactivity

3R,7S-Dimethyl-8-hydroxyoctanoic acid exhibits limited stability due to its propensity to oligomerize in the presence of mineral acids. Therefore, it is often converted into its alkali metal salts to enhance stability during storage and handling .

Functional Group Reactions

The presence of hydroxyl groups in this compound allows it to participate in various chemical reactions:

-

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which are important in various applications including pharmaceuticals and cosmetics.

-

Oxidation : The alcohol functional group can be oxidized to form ketones or aldehydes under specific conditions, which can further react in different synthetic pathways.

Mechanistic Insights

The mechanisms by which 3R,7S-Dimethyl-8-hydroxyoctanoic acid exerts its effects involve its role as an emulsifying agent. The amphiphilic nature of the compound allows it to interact effectively with biological membranes, influencing their fluidity and permeability.

Reaction Thermochemistry

The thermodynamic data for reactions involving 3R,7S-Dimethyl-8-hydroxyoctanoic acid can be summarized as follows:

| Reaction Type | ΔrH° (kJ/mol) | Reference |

|---|---|---|

| Esterification | -30.8 ± 0.54 | Wiberg and Waldron, 1991 |

| Oxidation | Variable | Literature Review |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Bioactive Compounds

3R,7S-Dimethyl-8-hydroxyoctanoic acid serves as an important intermediate in the synthesis of pharmacologically active compounds. For example, it is used in the production of 2-imidazolyloxyalkane carboxylic acids, which have demonstrated significant biological activity . The ability to modify the hydroxyl and carboxyl functional groups allows for the development of novel therapeutics targeting various diseases.

Metabolism Studies

Research indicates that compounds related to 3R,7S-Dimethyl-8-hydroxyoctanoic acid undergo metabolic transformations that yield various polar metabolites. Studies involving animal models have shown that administration leads to significant urinary excretion of these metabolites, suggesting a complex metabolic pathway that could be exploited for drug development .

Biochemical Research

Role in Fatty Acid Metabolism

The compound is involved in studies focused on medium-chain fatty acids and their metabolic pathways. It has been shown that medium-chain triacylglycerols, which include octanoic acid derivatives, are metabolized differently compared to long-chain fatty acids. This unique metabolism can influence lipid storage and utilization in adipocytes, making it relevant for research into obesity and metabolic disorders .

Potential as a Biomarker

The metabolites derived from 3R,7S-Dimethyl-8-hydroxyoctanoic acid may serve as biomarkers for oxidative stress and other physiological conditions. The identification and quantification of these metabolites could provide insights into disease mechanisms and the efficacy of therapeutic interventions .

Material Science Applications

Bioplastics Development

Recent studies have explored the use of hydroxy fatty acids like 3R,7S-Dimethyl-8-hydroxyoctanoic acid in the production of bioplastics. By esterifying this compound with cellulose, researchers have developed materials with tunable properties suitable for various applications. The incorporation of such fatty acids enhances the biodegradability and mechanical properties of the resulting bioplastics .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxyoctanoic Acid

Key Differences :

- Structure: 7-Hydroxyoctanoic acid lacks the methyl groups at positions 3 and 7 and features a hydroxyl group at carbon 7 instead of carbon 7.

- Metabolic Role: It is a normal metabolite in medium-chain fatty acid oxidation and is excreted in urine during metabolic disorders .

Data Table :

8-O-Acetylshanzhiside Methyl Ester

Key Differences :

Data Table :

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Key Differences :

Data Table :

Research Findings and Implications

- Metabolic Significance: The hydroxyl and methyl groups in 3R,7S-dimethyl-8-hydroxyoctanoic acid may enhance its stability and enzyme-binding affinity compared to 7-hydroxyoctanoic acid, which lacks branching .

- Synthetic Utility : Unlike indole or cyclopenta[c]pyran derivatives (e.g., 8-O-acetylshanzhiside), the target compound’s linear structure may facilitate its incorporation into lipid-based drug delivery systems.

Q & A

Q. What are the key considerations for synthesizing 3R,7S-Dimethyl-8-hydroxyoctanoic acid with high stereochemical purity?

- Methodological Answer : Stereochemical control is critical. Use Evans chiral auxiliaries for asymmetric induction, as demonstrated in the synthesis of β-hydroxy acids (e.g., (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid) . Optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Purify intermediates via chiral HPLC or recrystallization to isolate the desired diastereomers. Confirm stereochemistry using Mosher ester derivatization followed by comparative NMR or LC-MS analysis .

Q. What analytical techniques are essential for confirming the stereochemistry of 3R,7S-Dimethyl-8-hydroxyoctanoic acid?

- Methodological Answer : Combine nuclear Overhauser effect (NOE) NMR experiments to determine spatial proximity of methyl and hydroxyl groups. Use Mosher’s analysis: derivatize the hydroxyl group with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and compare NMR chemical shift differences to assign absolute configuration . Validate purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and cross-reference retention times with synthetic standards .

Q. How should researchers handle and store 3R,7S-Dimethyl-8-hydroxyoctanoic acid to prevent decomposition?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation of the hydroxyl group. Avoid exposure to moisture by using desiccants. For handling, use gloves and eye protection due to potential skin/eye irritation, as observed in safety data for structurally related hydroxy acids .

Advanced Research Questions

Q. How can conflicting bioactivity data from different synthetic batches be systematically analyzed?

- Methodological Answer : Conduct batch-to-batch stereochemical verification using chiral HPLC and Mosher ester analysis to rule out enantiomeric impurities . Compare bioactivity profiles (e.g., receptor binding assays for opioid or enzyme inhibition activity) across batches. If discrepancies persist, perform molecular dynamics simulations to assess whether minor conformational changes (e.g., hydroxyl group orientation) alter target interactions .

Q. What strategies mitigate racemization during the synthesis of β-hydroxy acid derivatives like 3R,7S-Dimethyl-8-hydroxyoctanoic acid?

- Methodological Answer : Avoid strongly acidic/basic conditions during ester hydrolysis. Use mild reagents (e.g., LiOH in THF/water at 0°C) to preserve stereochemical integrity. Introduce steric hindrance via bulky protecting groups (e.g., tert-butyldimethylsilyl) on the hydroxyl group during intermediate steps . Monitor reaction progress with real-time chiral HPLC to detect early-stage racemization .

Q. What computational models predict the impact of stereochemical variations on biological targets of 3R,7S-Dimethyl-8-hydroxyoctanoic acid?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of 3R,7S and its enantiomers to targets like opioid receptors or enzymes. Use density functional theory (DFT) to calculate energy differences between stereoisomers and their transition states. Validate predictions with in vitro assays (e.g., μ/δ/κ opioid receptor agonism/antagonism) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of stereoisomers?

- Methodological Answer : Re-evaluate stereochemical assignments in conflicting studies using Mosher ester analysis or X-ray crystallography . Test all isomers under standardized assay conditions (e.g., cell line consistency, receptor expression levels). Consider off-target effects by profiling activity against related receptors or enzymes. Cross-reference with structural analogs (e.g., 3-hydroxy-2-methyloctanoic acid isomers) to identify stereospecific trends .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for 3R,7S-Dimethyl-8-hydroxyoctanoic acid derivatives?

- Methodological Answer : Systematically vary substituents (e.g., alkyl chain length, hydroxyl/methyl positions) while maintaining the 3R,7S core. Synthesize analogs via modular routes (e.g., Suzuki coupling for aromatic substitutions). Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.